

# The Discovery and Synthesis of PD-0299685: A Technical Overview

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## Compound of Interest

Compound Name: PD-0299685

Cat. No.: B12728537

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## Abstract

**PD-0299685**, chemically identified as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, is a pharmaceutical compound developed by Pfizer.<sup>[1]</sup> It was investigated for its therapeutic potential in conditions such as interstitial cystitis/painful bladder syndrome, insomnia, and menopausal vasomotor symptoms. As a gabapentinoid, its mechanism of action involves binding to the  $\alpha 2\text{-}\delta$  subunit of voltage-gated calcium channels.<sup>[1]</sup> Although the clinical development of **PD-0299685** was discontinued after Phase 2 trials, its discovery and synthetic route offer valuable insights for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis of **PD-0299685**.

## Discovery and Development

**PD-0299685** emerged from Pfizer's research programs aimed at developing novel therapeutics for neurological and pain-related disorders. The compound was identified as a potent ligand for the  $\alpha 2\text{-}\delta$  subunit of voltage-gated calcium channels, a validated target for the treatment of neuropathic pain and other conditions.

A significant clinical investigation of **PD-0299685** was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00739739) designed to evaluate its efficacy and

safety for the treatment of symptoms associated with interstitial cystitis/painful bladder syndrome.<sup>[1]</sup> The development of **PD-0299685** was ultimately halted after these Phase 2 trials.

## Mechanism of Action

**PD-0299685** is classified as a gabapentinoid. Its primary molecular target is the  $\alpha 2$ - $\delta$  auxiliary subunit of voltage-gated calcium channels. The binding of **PD-0299685** to this subunit modulates calcium influx at nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This neuromodulatory activity is believed to underlie its potential therapeutic effects in various neurological and pain conditions.

**Figure 1:** Mechanism of Action of **PD-0299685**.

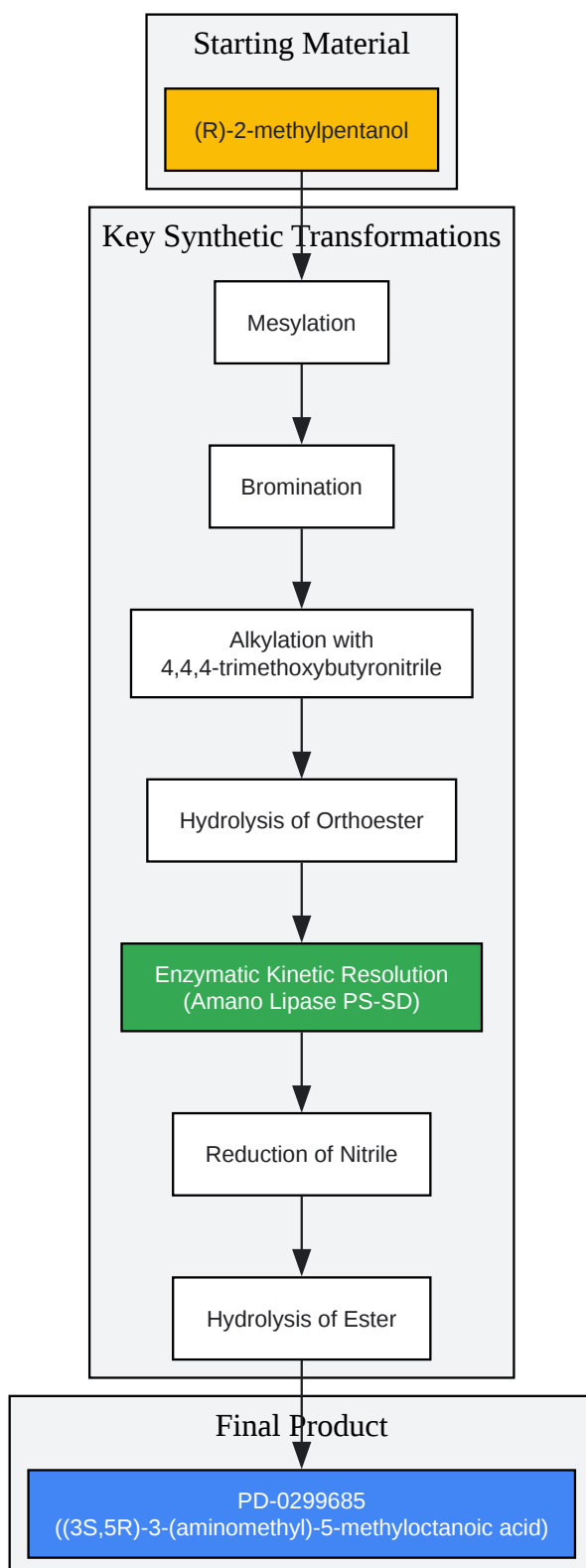
## Physicochemical and Pharmacological Data

While extensive quantitative data for **PD-0299685** is not publicly available due to the discontinuation of its development, the following table summarizes its key identifiers and known properties.

Property	Value
IUPAC Name	(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO <sub>2</sub>
Molecular Weight	187.28 g/mol
Development Code	PD-0299685
Mechanism of Action	$\alpha 2$ - $\delta$ subunit ligand (Gabapentinoid)
Clinical Trial ID	NCT00739739
Binding Affinity (K <sub>i</sub> )	Not publicly available
IC <sub>50</sub>	Not publicly available

## Synthesis of PD-0299685

A seven-step manufacturing process for **PD-0299685** has been described, which is suitable for large-scale production.<sup>[2][3]</sup> The synthesis utilizes a chiral pool approach starting from (R)-2-methylpentanol and employs a key enzymatic resolution step to establish the desired stereochemistry.



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## References

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- 2. pubs.acs.org [pubs.acs.org]
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